Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1234616-05-7
VCID: VC0060087
InChI: InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13)
SMILES: CCOC(=O)C1=NNC2=C1N=CC(=C2)Br
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.086

Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

CAS No.: 1234616-05-7

Cat. No.: VC0060087

Molecular Formula: C9H8BrN3O2

Molecular Weight: 270.086

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate - 1234616-05-7

Specification

CAS No. 1234616-05-7
Molecular Formula C9H8BrN3O2
Molecular Weight 270.086
IUPAC Name ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13)
Standard InChI Key XQXVIARYOPRUQD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC2=C1N=CC(=C2)Br

Introduction

Chemical Structure and Properties

Basic Properties

Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate possesses a set of distinctive chemical and physical properties that contribute to its utility in various applications. The compound is defined by its molecular formula C9H8BrN3O2, with a precise molecular weight of 270.086 g/mol. As a crystalline solid under standard conditions, it exhibits stability properties typical of similar heterocyclic compounds. The following table summarizes the key identifiers and basic properties of this compound:

PropertyValue
CAS Number1234616-05-7
IUPAC Nameethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Molecular FormulaC9H8BrN3O2
Molecular Weight270.086 g/mol
InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13)
InChI KeyXQXVIARYOPRUQD-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=NNC2=C1N=CC(=C2)Br

The compound's structural identifiers, including its InChI, InChI Key, and SMILES notation, provide standardized representations that facilitate its unambiguous identification in chemical databases and literature. These identifiers are crucial for researchers seeking to locate information about the compound or to incorporate it into computational studies of chemical properties and reactions.

Structural Characteristics

The structure of Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate features a pyrazole ring fused to a pyridine ring, creating a bicyclic heterocyclic system. This arrangement gives the molecule its characteristic pyrazolopyridine core, which serves as a scaffold for the specific functional groups that define this particular compound. The key structural features include:

  • A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms) fused to a pyridine ring (six-membered aromatic ring with one nitrogen atom)

  • A bromine atom substituent at the 6-position of the pyridine ring

  • An ethyl ester group (ethoxycarbonyl, -COOC2H5) at the 3-position of the pyrazole ring

  • A hydrogen atom attached to one of the nitrogen atoms in the pyrazole ring, making it a 1H-pyrazolo compound

This structural arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations. The presence of the bromine atom, in particular, provides an opportunity for synthetic modifications through substitution reactions, while the ethyl ester group offers a point for further functionalization through reactions typical of carboxylic acid derivatives. The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, potentially contributing to interactions with biological targets when incorporated into pharmacologically active compounds.

Synthesis Methods

Common Synthetic Routes

The synthesis of Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate can be accomplished through several methodologies, each offering specific advantages depending on the available starting materials and desired scale of production. One of the most common approaches involves the cyclization of appropriate precursors under controlled conditions to form the fused pyrazole-pyridine ring system. A particularly effective method utilizes N-Boc-4-aminopyrazole-5-carbaldehydes as starting materials, which undergo reaction with ethyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This approach facilitates the formation of the core heterocyclic structure with the ethyl ester functionality already incorporated at the desired position.

Another key synthetic strategy involves a methodical construction of the pyrazolopyridine framework followed by selective bromination at the 6-position. In this approach, sodium nitrite under acidic conditions has proven effective for introducing the bromine substituent at the precise location required. This method is often preferred due to its relatively mild reaction conditions and the high yield of the desired product. The selective functionalization of the pyrazolopyridine core represents a critical challenge in the synthesis of this compound, requiring careful control of reaction conditions to avoid unwanted side reactions or the formation of positional isomers.

Reaction Conditions

The successful synthesis of Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate depends significantly on the optimization of reaction conditions to ensure high yield and purity of the final product. When employing the cyclization approach with N-Boc-4-aminopyrazole-5-carbaldehydes, the reaction typically requires refluxing in acetic acid for several hours, with temperatures maintained between 100-120°C. The acidic environment facilitates both the cyclization reaction and the removal of the Boc protecting group, allowing for the formation of the desired pyrazolopyridine structure in a single pot.

For the bromination step using sodium nitrite under acidic conditions, temperature control is crucial, with the reaction generally performed at lower temperatures (0-5°C) initially, followed by gradual warming to room temperature. The concentration of reagents, particularly the brominating agent, must be carefully controlled to prevent over-bromination or bromination at undesired positions. The reaction progress is typically monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete conversion of the starting material and the formation of the desired product. Purification of the final compound often involves recrystallization from appropriate solvents or column chromatography, with specific conditions determined by the impurity profile of the crude product.

Chemical Reactivity

Types of Reactions

Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate exhibits a diverse range of chemical reactivity, stemming from its heterocyclic structure and functional groups. The compound can participate in several types of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. Substitution reactions represent one of the most significant reaction types for this compound, particularly involving the bromine atom at the 6-position. This bromine substituent can undergo nucleophilic aromatic substitution with various nucleophiles, including amines, thiols, and alkoxides, leading to the formation of new derivatives with modified properties and potential biological activities.

Oxidation and reduction reactions offer another avenue for the chemical transformation of Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate. The compound can be subjected to oxidizing agents to modify specific portions of its structure, while reducing agents can target functional groups such as the ethyl ester to produce corresponding alcohols or other reduced derivatives. Coupling reactions, particularly palladium-catalyzed cross-coupling processes such as Suzuki or Heck reactions, represent a powerful approach for forming carbon-carbon bonds and introducing new structural elements. The bromine substituent serves as an excellent leaving group in these coupling reactions, allowing for the attachment of various aryl or heteroaryl groups to the pyrazolopyridine core.

Common Reagents and Conditions

The chemical transformations of Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate require specific reagents and carefully controlled conditions to achieve the desired selectivity and yield. For substitution reactions involving the bromine atom, common nucleophilic reagents include primary and secondary amines, thiols, and alkoxides, typically employed in the presence of bases such as potassium carbonate or sodium hydride. These reactions are generally conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 80-100°C, depending on the reactivity of the nucleophile and the desired rate of reaction.

The following table summarizes common reagents and conditions for various reaction types:

Reaction TypeCommon ReagentsTypical ConditionsExpected Products
Nucleophilic SubstitutionAmines, thiols, alkoxides with K2CO3 or NaHDMF or DMSO, 25-100°C, 4-24h6-substituted derivatives
OxidationKMnO4, H2O2, mCPBAAqueous or organic solvents, varied temperaturesOxidized derivatives at specific positions
ReductionLiAlH4, NaBH4THF or ethanol, 0-25°CReduced ester to alcohol or other reduced forms
Suzuki CouplingArylboronic acids, Pd(PPh3)4, K2CO3Dioxane/water, 80-100°C, 12-24h6-aryl derivatives
Heck CouplingAlkenes, Pd(OAc)2, phosphine ligands, basesDMF, 80-120°C, 12-48h6-alkenyl derivatives

The selection of specific reagents and conditions depends on factors such as the desired selectivity, compatibility with other functional groups present in the molecule, and scale of the reaction. Careful optimization of these parameters is often necessary to achieve high yields and minimize the formation of unwanted side products. The versatility of Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate in these various reaction types highlights its value as a synthetic intermediate in the preparation of structurally diverse compounds with potential applications in pharmaceutical research and other fields.

Applications and Research

Pharmaceutical Applications

Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate has emerged as a valuable compound in pharmaceutical research, primarily serving as an intermediate in the synthesis of biologically active molecules. Its greatest significance lies in the development of kinase inhibitors, a class of compounds that modulate the activity of protein kinases involved in cellular signaling pathways. Kinase inhibitors have become increasingly important in modern drug discovery, particularly for treating diseases characterized by dysregulated kinase activity, such as cancer, inflammatory disorders, and autoimmune conditions. The structural features of Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate make it particularly suitable for creating compounds that can selectively target specific kinases, potentially leading to therapies with improved efficacy and reduced side effects compared to existing treatments.

The compound's utility extends beyond kinase inhibitor development to other areas of medicinal chemistry. Derivatives of pyrazolopyridines have shown promise as modulators of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in critical cellular processes. The presence of multiple functional groups in Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate allows for systematic modifications to optimize properties such as target selectivity, pharmacokinetic profile, and metabolic stability. This versatility has positioned the compound as a valuable building block in fragment-based drug discovery approaches, where complex drug candidates are developed through the systematic expansion of simpler molecular structures with demonstrated binding to biological targets.

Research Findings

Recent research involving Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate has yielded significant findings across multiple areas of investigation. Studies focusing on tropomyosin receptor kinases (TRKs) have identified derivatives of this compound that show promising activity against these targets. TRKs play crucial roles in neuronal development and function, and their dysregulation has been implicated in various cancers, making them important therapeutic targets. The ability to modify Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate through substitution at the 6-position has allowed researchers to generate libraries of compounds with varying selectivity profiles against different TRK subtypes, potentially leading to more targeted therapies for TRK-dependent cancers.

In addition to its applications in cancer research, Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate has shown utility in the development of probes for studying biological systems. The compound's core structure can be modified to incorporate reporter groups or affinity tags, creating chemical tools that enable the investigation of specific biological pathways and protein-ligand interactions. These research tools have contributed to a deeper understanding of kinase signaling networks and their roles in both normal cellular function and disease states. Furthermore, exploration of the material science applications of this compound and its derivatives has begun to emerge, with researchers investigating potential uses in electronic materials and optical sensors based on the unique electronic properties of the pyrazolopyridine system.

Comparison with Similar Compounds

Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate belongs to a broader family of pyrazolopyridine derivatives, each with distinct properties and applications. Understanding the similarities and differences between this compound and related structures provides valuable context for researchers seeking to select appropriate building blocks for specific synthetic goals. One closely related compound is 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (CAS: 1352393-60-2), which shares the same core structure but features a hydroxyl group at the 3-position instead of an ethyl ester . This structural difference significantly alters the compound's hydrogen bonding capabilities, solubility profile, and reactivity patterns, potentially leading to different biological activities when incorporated into larger molecules.

Another relevant comparison can be made with ethyl 4-bromo-1H-pyrazole-3-carboxylate, a simpler structure that lacks the fused pyridine ring . The absence of the additional heterocyclic ring results in different electronic properties, spatial arrangements, and interaction potentials with biological targets. The following table compares key properties of Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate with these related compounds:

PropertyEthyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-olEthyl 4-bromo-1H-pyrazole-3-carboxylate
CAS Number1234616-05-71352393-60-2Various, including 5932-34-3
Molecular FormulaC9H8BrN3O2C6H4BrN3OC6H7BrN2O2
Molecular Weight270.086 g/mol214.019 g/molDifferent (not fully specified in sources)
Functional Group at 3-positionEthyl ester (-COOC2H5)Hydroxyl (-OH)Ethyl ester (-COOC2H5)
Ring SystemFused pyrazolo-pyridineFused pyrazolo-pyridineSingle pyrazole ring
LogPNot specified in sourcesNot specified in sourcesDifferent (not fully specified in sources)

The structural variations among these compounds lead to different patterns of reactivity, synthetic utility, and potential biological activities. The presence of an ethyl ester group in Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate provides a convenient handle for further synthetic modifications, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or transformation to various amide derivatives. In contrast, compounds with hydroxyl groups, like 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol, offer different derivatization opportunities, particularly through esterification or etherification reactions .

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